molecular formula C9H10BrNO B1307161 2-bromo-N,N-dimethylbenzamide CAS No. 54616-47-6

2-bromo-N,N-dimethylbenzamide

Cat. No.: B1307161
CAS No.: 54616-47-6
M. Wt: 228.09 g/mol
InChI Key: JYWWETIYYPKRBZ-UHFFFAOYSA-N
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Description

Significance of Brominated Benzamide (B126) Derivatives in Organic Chemistry

Brominated benzamide derivatives are a class of organic compounds that hold considerable importance in the realm of organic chemistry, particularly in medicinal chemistry and synthetic applications. The presence of a bromine atom on the benzamide scaffold introduces unique electronic and steric properties, rendering these molecules versatile building blocks. The bromine atom can act as a useful handle for a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures. nih.gov

Furthermore, the benzamide moiety itself is a common feature in many biologically active compounds. cymitquimica.com The incorporation of bromine can modulate the pharmacological properties of these molecules, potentially enhancing their efficacy or altering their mechanism of action. cymitquimica.com Research has shown that brominated compounds can exhibit a range of biological activities, including antimicrobial and anticancer effects. researchgate.net This makes brominated benzamides attractive targets for drug discovery programs.

Overview of the Research Landscape Pertaining to 2-bromo-N,N-dimethylbenzamide

The research landscape for this compound is primarily centered on its utility as a synthetic intermediate. Its structure, featuring a reactive bromine atom ortho to a directing amide group, makes it a valuable precursor for the synthesis of more complex substituted aromatic compounds.

A key synthetic strategy for the preparation of this compound involves the directed ortho-metalation of N,N-dimethylbenzamide. uwindsor.cabaranlab.org This reaction utilizes the amide group to direct a strong base, typically an organolithium reagent, to deprotonate the ortho position selectively. Subsequent quenching of the resulting aryllithium intermediate with a bromine source, such as elemental bromine or N-bromosuccinimide, affords the desired this compound. researchgate.net Alternatively, it can be synthesized from 2-bromobenzoyl chloride and dimethylamine (B145610). chemchart.com

In terms of its applications, this compound has been documented as a reactant in the synthesis of IL-17 modulators, highlighting its role in the development of potential therapeutics for inflammatory diseases. sumitomo-chem.co.jp It is also used as an intermediate in the synthesis of drugs targeting neurological and endocrinological conditions. pyglifesciences.com However, its reactivity is not always predictable. For instance, in a study focused on the synthesis of organofluorine compounds, a reaction between a copper reagent and this compound did not yield the expected 2-(difluoromethyl)-N,N-dimethylbenzamide, indicating the nuanced reactivity of this compound.

Scope and Objectives of Current Academic Investigations

Current academic investigations involving this compound are largely focused on expanding its synthetic utility and exploring its potential in the creation of novel molecular scaffolds. The primary objectives of this research can be summarized as follows:

Development of Novel Synthetic Methodologies: Researchers are continually seeking to develop more efficient and selective methods for the synthesis and subsequent functionalization of this compound. This includes the optimization of directed metalation protocols and the exploration of new catalytic systems for cross-coupling reactions.

Synthesis of Biologically Active Molecules: A significant driving force in the research of this compound is its potential as a precursor to new pharmaceutical agents. Investigations are underway to incorporate the this compound motif into larger molecules with potential therapeutic applications.

Exploration of Material Science Applications: The unique electronic properties conferred by the bromine and dimethylamide substituents suggest that derivatives of this compound could find applications in material science, for example, in the development of new organic electronic materials.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 54616-47-6 sigmaaldrich.com
Molecular Formula C₉H₁₀BrNO cymitquimica.com
Molecular Weight 228.09 g/mol sigmaaldrich.com
Physical Form Colorless to yellow liquid or solid sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
Storage Temperature Room temperature, sealed in dry conditions sigmaaldrich.com
Purity Typically ≥98% sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWWETIYYPKRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390808
Record name 2-bromo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54616-47-6
Record name 2-bromo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo N,n Dimethylbenzamide

Direct Halogenation Approaches

Direct halogenation stands as a classical and widely studied method for the introduction of a bromine atom onto an aromatic ring. numberanalytics.com This approach involves the reaction of an N,N-dimethylbenzamide precursor with a suitable brominating agent.

The primary method for synthesizing 2-bromo-N,N-dimethylbenzamide via direct halogenation involves the electrophilic aromatic substitution of N,N-dimethylbenzamide. In this reaction, a brominating agent acts as the electrophile, attacking the electron-rich benzene (B151609) ring of the amide. The amide group is a deactivating, ortho-, para-directing group; however, the formation of the ortho-isomer is a common outcome in electrophilic aromatic substitutions.

Common brominating agents used for such transformations include molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), or N-Bromosuccinimide (NBS). numberanalytics.comorganic-chemistry.org NBS is often considered a more manageable and safer alternative to liquid bromine. organic-chemistry.orgwku.edu The reaction mechanism typically proceeds through the formation of a positively charged intermediate known as an arenium ion or sigma complex. nih.gov

For instance, the synthesis of a structurally similar compound, 2-amino-5-bromo-N,3-dimethylbenzamide, has been documented using liquid bromine in glacial acetic acid or using N-bromosuccinimide. google.com These precedents suggest that N,N-dimethylbenzamide can be directly brominated using similar reagents to yield the target compound.

Achieving high regioselectivity and yield in the bromination of substituted benzamides is critical. The directing effect of the N,N-dimethylamido group, combined with steric hindrance, influences the position of bromination. To favor the formation of the 2-bromo isomer over other potential isomers (e.g., 4-bromo), careful optimization of reaction conditions is necessary.

Several factors influence the outcome of the reaction:

Temperature: Lower reaction temperatures can significantly enhance regioselectivity. nih.gov For many electrophilic aromatic brominations, conducting the reaction at the lowest effective temperature often favors the formation of a specific isomer by minimizing the formation of thermodynamic byproducts. nih.gov

Solvent: The choice of solvent can impact the reactivity of the brominating agent and the stability of the reaction intermediates. Solvents like acetonitrile (B52724) have been used effectively in bromination reactions with NBS. wku.edu

Catalyst/Additive: While traditional methods use Lewis acids, modern approaches explore the use of additives to enhance reactivity and selectivity. nsf.gov For example, the use of zeolites has been shown to induce high para-selectivity in the bromination of some aromatic compounds. researchgate.net Lactic acid derivatives have also been reported to enhance the reactivity of NBS through halogen bonding. nsf.gov

ParameterConditionEffect on Regioselectivity and YieldReference
TemperatureLow (e.g., 0 °C to room temperature)Increases regioselectivity, often favoring a specific isomer by minimizing side reactions. nih.gov
Brominating AgentN-Bromosuccinimide (NBS)Offers milder reaction conditions and improved handling safety compared to liquid bromine. organic-chemistry.orgwku.edu
SolventAcetonitrileCan provide a practical medium for mono- and dibromination without the need for strong acids or metal catalysts. wku.edu
AdditivesZeolites or Halogen-Bonding AgentsCan enhance reactivity and direct the substitution to a specific position (e.g., para-selectivity). nsf.govresearchgate.net

Electrochemical Synthesis Routes

Electrochemical synthesis represents a modern, greener alternative to conventional chemical methods. jamescropper.comnih.gov This technique utilizes electricity to drive chemical reactions, often with higher efficiency and selectivity. mdpi.com

The fundamental principle of electrolytic bromination is the in-situ generation of the brominating species (bromine) from a stable and readily available bromide source, such as sodium bromide (NaBr) or hydrobromic acid (HBr). mdpi.comresearchgate.net This is achieved through anodic oxidation in an electrolytic cell. mdpi.com The electrochemically generated bromine then reacts with the organic substrate. researchgate.net

This method has been successfully applied to the bromination of various organic molecules, including aromatic compounds. google.comresearchgate.net A key advantage is the precise control over the reaction by manipulating electrical parameters, which can prevent over-bromination and the formation of side products. mdpi.com A patent for the preparation of 2-amino-5-bromo-N,3-dimethylbenzamide highlights the use of an electrolytic cell with platinum electrodes and a solution of hydrobromic acid as the electrolyte and bromine source. google.com

In electrochemical synthesis, the current and voltage are critical parameters that directly influence the reaction rate, yield, and selectivity. jamescropper.comechemi.com These parameters must be carefully controlled to ensure the efficient generation of the brominating agent while minimizing side reactions or degradation of the product. rsc.org

The power supply can be set to operate under either constant current (galvanostatic) or constant potential (potentiostatic) conditions. mdpi.com For the synthesis of a related bromo-dimethylbenzamide, a patent specifies adjusting the current to a range of 0.20A to 0.50A and the voltage between 1.36V and 2.28V. google.com In another example of electrochemical bromination, a constant current of 300 mA was applied. rsc.org The optimal settings depend on the specific substrate, electrolyte concentration, and cell geometry. echemi.com

ParameterTypical Range/ValueSignificance in SynthesisReference
Current (Amperage)0.20A - 0.50AControls the rate of bromine generation at the anode. google.com
Voltage (Potential)1.36V - 2.28VProvides the necessary electrical potential to drive the oxidation of bromide ions. google.com
Electrolysis ModeConstant Current or Constant PotentialAllows for precise control over the reaction kinetics and product formation. mdpi.com
ElectrolyteHydrobromic acid (HBr) or Sodium Bromide (NaBr)Serves as the source of bromide ions for electrochemical generation of bromine. google.comresearchgate.net

Electrochemical synthesis routes offer significant environmental and efficiency advantages over traditional chemical methods. nih.gov These benefits align with the principles of green chemistry. google.com

Environmental Benefits: By generating the reactive brominating agent in-situ from a stable salt, the use of highly corrosive and hazardous liquid bromine is avoided. google.com This minimizes risks to personnel, reduces equipment corrosion, and prevents environmental pollution associated with the storage and handling of bulk bromine. google.com The primary reagent is the electron, which is considered a clean reagent. nih.gov

Efficiency Benefits: Electrochemical reactions often exhibit high yields and purity. For instance, the electrochemical synthesis of 2-amino-5-bromo-N,3-dimethylbenzamide reported a yield of 97.12% and a purity of over 95%. google.com These methods can also be more efficient in terms of time and energy, with some reactions completing in a few hours at room temperature without the need for heating. google.com This leads to lower energy consumption and increased equipment utilization, making it a suitable technology for industrial production. google.comnih.gov

Organometallic-Mediated Synthetic Pathways

Organometallic reagents are a cornerstone of synthetic organic chemistry, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of this compound can be achieved through pathways involving highly reactive intermediates such as organolithium and Grignard reagents.

Strategies Involving Lithiation and Grignard Reagents for Benzamide (B126) Formation

The formation of benzamides using organometallic intermediates is a well-established method. One common strategy involves the reaction of an organolithium or Grignard reagent with a suitable electrophile. For the synthesis of this compound, this could theoretically involve the generation of a 2-bromophenyllithium or 2-bromophenylmagnesium halide species. This intermediate could then be reacted with an electrophile that provides the dimethylamide group.

Alternatively, a directed ortho-metalation approach can be employed. In this strategy, a directing group on the benzene ring guides the deprotonation by a strong lithium base (like n-butyllithium) to the adjacent ortho position. This lithiated intermediate is then quenched with an appropriate electrophile.

Reaction with Dimethylcarbamoyl Chloride

A more direct route utilizing organometallic precursors involves their reaction with dimethylcarbamoyl chloride. This method is particularly effective for creating N,N-disubstituted benzamides. The general process involves reacting a suitable carboxylic acid, such as nicotinic acid, with N,N-dimethylcarbamoyl chloride in the presence of a tertiary organic base like 1-methylimidazole. google.com This approach facilitates the formation of the desired amide bond under relatively mild conditions, typically at room temperature over a short reaction time. google.com

For the specific synthesis of this compound, the logical precursor would be 2-bromobenzoic acid. The reaction proceeds by activating the carboxylic acid, which is then attacked by the amine, driven by the coupling agent.

PrecursorReagentBaseTemperatureTimeProduct
Nicotinic AcidN,N-dimethyl carbamoyl (B1232498) chloride1-methylimidazole10°C to 50°C25 to 35 minutesN,N-dimethyl nicotinamide
Morpholine-4-carboxylic acidN,N-dibutylcarbamoyl chloridePyridineRoom Temp30 minutesN,N-dibutylmorpholine-4-carboxamide
Octanoic AcidN,N-diethyl carbamoyl chlorideTriethylamineRoom Temp20 minutesN,N-diethyl octanamide

This table presents data on the synthesis of various N,N-disubstituted carboxamides, illustrating the general methodology applicable to this compound synthesis from 2-bromobenzoic acid. google.com

Catalytic Synthesis Approaches

Catalytic methods represent a significant advancement in chemical synthesis, often providing higher yields, greater efficiency, and more environmentally benign reaction conditions compared to stoichiometric methods. Both palladium and copper catalysts have been extensively used to facilitate the formation of the amide bond in benzamide derivatives.

Palladium-Catalyzed Carbonylation Reactions involving Dihalopyridines

Palladium-catalyzed carbonylation reactions are a powerful tool for converting aryl halides into a variety of carbonyl compounds, including amides. rsc.org These reactions typically involve an aryl halide, carbon monoxide, and an amine, and are applicable to a wide range of substrates. nih.gov In the context of synthesizing structures related to this compound, a dihaloarene, such as a dihalopyridine or dihalobenzene, can be selectively carbonylated.

Systematic studies on ortho-phenylene dihalides have shown that aminocarbonylation can be achieved with high selectivity. nih.gov Using aminoethanols as nucleophiles, the reaction with iodo-arenes proceeds readily to form the amide functionality, while the ortho-positioned bromo group often remains intact under optimized conditions. nih.gov This selectivity is crucial for synthesizing complex molecules where one halogen is retained for subsequent transformations. The choice of ligand is critical, with bidentate ligands like Xantphos often employed to control reactivity and yield. nih.govnih.gov

Aryl HalideNucleophileCatalystLigandKey FeatureRef
Ortho-phenylene dihalidesAminoethanolsPalladiumXantphosSelective aminocarbonylation over alkoxycarbonylation nih.gov
Aryl iodides and bromidesN-substituted formamidesPalladium acetateXantphosCarbon-monoxide-free aminocarbonylation nih.gov

This table summarizes key findings in palladium-catalyzed carbonylation reactions relevant to the synthesis of halogenated benzamides.

Copper-Catalyzed Formation of Benzamide Derivatives

Copper catalysis offers an economical and effective alternative for the synthesis of benzamides. rsc.orgrsc.org These methods often proceed via C-H activation or oxidative amidation pathways, providing direct routes to the desired products.

One notable method is the copper-catalyzed direct ortho-C(sp²)–H amination of existing benzamides using oxygen as a green oxidant. rsc.org This approach allows for the introduction of an amino group at the position adjacent to the amide, offering a pathway to functionalized benzamides. Another powerful strategy is the one-pot oxidative amidation between methylarenes and amines, which integrates methyl group oxidation and amide bond formation into a single step. rsc.org

Copper catalysts have also been successfully used for the amidation of unactivated C-H bonds in alkanes with benzamides, showcasing the versatility of these systems. acs.org The reaction conditions, including the choice of copper salt (e.g., Cu(OAc)₂, CuI) and oxidant (e.g., TBHP), are optimized to achieve high yields. rsc.orgorganic-chemistry.orgorganic-chemistry.org

Reaction TypeCatalystOxidantKey FeatureYieldRef
Ortho-C(sp²)–H AminationCopperOxygenDirect amination of benzamidesN/A rsc.org
One-pot Oxidative AmidationCu(OAc)₂TBHPCombines methylarene oxidation and amidationUp to 48% rsc.org
Regioselective Amination of N-Aryl IminesCuITBHPImine acts as a directing groupUp to 77% organic-chemistry.org
Amidation of Benzylic C-H BondsCu(OTf)₂t-BuOOAcDirect C-H functionalizationUp to 73% organic-chemistry.org

This table details various copper-catalyzed reactions for the formation of amide bonds, highlighting the diversity of approaches available.

Derivatization from Related Benzamide Structures

The synthesis of this compound can also be accomplished by modifying existing benzamide scaffolds. This involves performing chemical transformations on a precursor molecule that already contains the N,N-dimethylbenzamide core.

A common strategy is the direct bromination of N,N-dimethylbenzamide. However, this can lead to a mixture of ortho, meta, and para isomers, requiring separation. A more selective method starts with a precursor that directs the bromination to the desired ortho position. For instance, 2-amino-N,N-dimethylbenzamide can be synthesized from isatoic anhydride (B1165640) and dimethylamine (B145610). google.com The amino group can then be converted to a bromine substituent via a Sandmeyer-type reaction.

Another approach involves the synthesis of a related bromo-benzamide and subsequent modification. For example, a method for preparing 2-amino-5-bromo-N,3-dimethylbenzamide involves the bromination of 2-amino-N,3-dimethylbenzamide using hydrobromic acid, which avoids the use of hazardous liquid bromine. google.com While this produces a different isomer, the underlying principle of derivatizing an existing benzamide structure is a key synthetic strategy. General procedures for creating N-substituted benzamides often start by converting a substituted benzoic acid to its corresponding acid chloride (e.g., with thionyl chloride), which is then reacted with the desired amine. nanobioletters.com

Chemical Reactivity and Reaction Mechanisms of 2 Bromo N,n Dimethylbenzamide

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those bearing electron-withdrawing substituents. organic-chemistry.org This reaction proceeds via a two-step addition-elimination mechanism. In the first step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. organic-chemistry.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. organic-chemistry.org

In the context of SNAr reactions, the halogen's ability to depart from the aromatic ring is crucial. For SNAr mechanisms, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. baranlab.org Consequently, the leaving group ability does not always follow the trend seen in aliphatic SN2 reactions (I > Br > Cl > F). Instead, the reactivity is often inverted (F > Cl ≈ Br > I), a phenomenon known as the "element effect". researchgate.net This is because more electronegative halogens like fluorine are better at stabilizing the intermediate Meisenheimer complex through inductive electron withdrawal, thus accelerating the reaction. baranlab.orgresearchgate.net

While fluorine is often the best leaving group in activated systems, bromine is still a competent leaving group and participates effectively in SNAr reactions, especially when the aromatic ring is activated by electron-withdrawing groups. researchgate.netnih.gov In some gas-phase reactions of polyfluorobromobenzenes with carbon nucleophiles, SN2-type reactions at the bromine atom have been observed, competing with the expected SNAr pathway. nih.govsigmaaldrich.com However, for most solution-phase SNAr reactions, the bromine atom functions as a conventional leaving group.

Amination of aryl halides via SNAr is a fundamental method for forming C-N bonds, yielding valuable N-arylamine products. nih.gov The reaction involves treating the aryl halide with an amine nucleophile, often at elevated temperatures. strath.ac.uk While 2-bromo-N,N-dimethylbenzamide itself is not extensively documented in this specific reaction, the reactivity of analogous activated heteroaryl chlorides demonstrates the feasibility of this transformation. nih.gov For instance, highly activated substrates like 2-chloropyrimidine (B141910) readily undergo amination even under relatively mild, transition-metal-free conditions, such as heating with an amine in water in the presence of a base like potassium fluoride. nih.gov

The nucleophilicity of the amine is a critical factor, with secondary amines generally being more nucleophilic than primary amines or ammonia. masterorganicchemistry.com The reaction of this compound with various amine nucleophiles would be expected to yield the corresponding 2-(dialkylamino)-N,N-dimethylbenzamides.

Table 1: Representative Amination Reactions on Activated Aryl Halides This table presents data from analogous systems to illustrate typical reaction conditions and outcomes for SNAr amination.

Aryl Halide Amine Nucleophile Conditions Product Yield (%)
2-Chloropyrimidine Morpholine KF, H₂O, 100 °C 2-(Morpholino)pyrimidine 80
2-Chloropyrazine Piperidine Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 80 °C 2-(Piperidino)pyrazine 93
2-Fluoro-5-nitropyridine Benzylamine K₂CO₃, DMSO, 80 °C 2-(Benzylamino)-5-nitropyridine 95

Alkoxylation, the substitution of the bromine atom with an alkoxide nucleophile (RO⁻), is another important SNAr transformation. These reactions produce aryl ethers, which are significant structural motifs in many functional molecules. The reaction typically requires an activated aryl halide and a source of alkoxide, such as a sodium or potassium alkoxide salt in a polar aprotic solvent. wikipedia.org

The reactivity of this compound in alkoxylation reactions is influenced by the electronic properties of the N,N-dimethylbenzamide substituent. The carbonyl group is electron-withdrawing via induction and resonance, which activates the ring toward nucleophilic attack. However, the nitrogen atom's lone pair can donate electron density to the carbonyl, and the entire amide group's orientation relative to the benzene (B151609) ring affects its net electronic contribution. Studies on sterically hindered 2,6-dimethylbenzamides show that the amide group is twisted out of the plane of the aromatic ring, which disrupts π-conjugation. arkat-usa.org This steric effect from the ortho-substituent likely influences the reactivity of this compound by modifying the electron-withdrawing character of the amide group.

Catalytic methods have been developed for the alkoxylation of non-activated aryl fluorides, but for bromides, classical SNAr conditions with strong nucleophiles are typically employed. researchgate.net

Table 2: Representative Alkoxylation Reactions on Activated Aryl Halides This table presents data from analogous systems to illustrate typical reaction conditions and outcomes for SNAr alkoxylation.

Aryl Halide Alkoxide Nucleophile Conditions Product Yield (%)
1-Chloro-2,4-dinitrobenzene Sodium Methoxide (NaOMe) Methanol, 50 °C 1-Methoxy-2,4-dinitrobenzene 95
4-Fluoronitrobenzene Sodium Ethoxide (NaOEt) Ethanol, reflux 4-Ethoxynitrobenzene 88
2-Chloronitrobenzene Potassium tert-butoxide (KOtBu) THF, rt 2-tert-Butoxynitrobenzene 75

Reactions Involving Organolithium Intermediates

An alternative strategy for the functionalization of this compound involves the formation of a highly reactive organolithium intermediate. This is typically achieved through a halogen-metal exchange reaction.

The treatment of aryl bromides with strong organolithium bases, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) is a standard method for generating aryllithium species. uwindsor.ca In the case of this compound, this bromine-lithium exchange would produce 2-lithio-N,N-dimethylbenzamide.

This reaction pathway is favored over an alternative mechanism, Directed ortho-Metalation (DoM), where a proton ortho to a directing group is removed. The N,N-dimethylbenzamide group is a powerful directing metalation group (DMG) because the lithium cation can chelate to both the carbonyl oxygen and the nitrogen atom, increasing the kinetic acidity of the ortho protons. organic-chemistry.orgbaranlab.orgwikipedia.org However, since the only available ortho position in this compound is substituted with bromine, the much faster bromine-lithium exchange is the predominant reaction pathway, leading to the formation of the aryllithium species at the site of the original bromine atom.

The generated 2-lithio-N,N-dimethylbenzamide is a potent nucleophile and can be trapped with a wide variety of electrophiles to install new functional groups at the 2-position. nih.gov Common electrophiles include aldehydes, ketones, carbon dioxide (to form carboxylic acids), and sulfur or disulfides (to form thiols or thioethers).

Reaction with an isothiocyanate (R-N=C=S) would proceed via nucleophilic attack of the aryllithium onto the electrophilic central carbon of the isothiocyanate. This addition forms a lithium thioamidate salt intermediate. Subsequent aqueous workup would protonate this intermediate to yield the corresponding N-substituted 2-thioaroyl-N,N-dimethylbenzamide. While specific examples for the reaction of 2-lithio-N,N-dimethylbenzamide with isothiocyanates are not prevalent in the literature, the reaction is analogous to the well-established chemistry of acyl isothiocyanates with various nucleophiles and the general reactivity of organolithium reagents with isothiocyanates. arkat-usa.org

Table 3: Representative Reactions of Aryllithium Species with Electrophiles This table presents data from analogous systems to illustrate the trapping of lithiated intermediates.

Aryllithium Source Electrophile Conditions Product Yield (%)
Phenyllithium Benzaldehyde (B42025) THF, -78 °C to rt Diphenylmethanol 90
2-Lithioanisole Carbon Dioxide (CO₂) THF, -78 °C to rt, then H₃O⁺ 2-Methoxybenzoic acid 85
2-Lithiothiophene Phenyl isothiocyanate THF, -78 °C to rt, then H₃O⁺ N-Phenylthiophene-2-carbothioamide 78
N-Boc-2-lithio-2-azetine Acetone THF, -78 °C N-Boc-2-(2-hydroxypropan-2-yl)-2-azetine 82

Coupling Reactions and Cross-Coupling Methodologies

The bromine substituent on the aromatic ring of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Participation in Palladium-Catalyzed C-H Activation and Intramolecular Cyclization

A significant application of this compound and its derivatives is in the synthesis of phenanthridinones through palladium-catalyzed intramolecular C-H activation and cyclization. nih.govresearchgate.net This transformation typically involves the coupling of a 2-bromobenzamide (B1207801) with an aryl partner, followed by an intramolecular C-H arylation to form the tricyclic phenanthridinone core.

Various palladium catalysts and reaction conditions have been explored to optimize this cyclization. For instance, phosphine-free palladium catalysis in N,N-dimethylacetamide has been successfully employed for the synthesis of phenanthridinones from o-halobenzamides. nih.gov The use of palladium nanoparticles (Pd-NPs) has also been shown to be effective. In one study, photochemically synthesized Pd-PVP nanoparticles catalyzed the intramolecular arylation of N-methyl-N-aryl-2-halobenzamides to yield phenanthridinones in high yields (up to 95%) with a relatively low catalyst loading (1–5 mol%). researchgate.net

The choice of the halogen on the benzamide (B126) substrate can influence the reaction outcome. While both iodo- and bromobenzamides are reactive, iodo derivatives sometimes exhibit different selectivity profiles, with a higher propensity for the formation of reduced byproducts. semanticscholar.org The reaction conditions, including the choice of base and solvent, are also crucial. For example, in the synthesis of phenanthridinones using Pd-PVP nanoparticles, K₂CO₃ was found to be an effective base in a water/DMA mixture. researchgate.net

A variety of substituted 2-bromobenzamides can participate in these cyclization reactions, tolerating both electron-donating and electron-withdrawing groups on the aromatic rings, thus allowing for the synthesis of a diverse range of functionalized phenanthridinones. nih.gov

Mechanisms of C-C Bond Formation

The mechanism of palladium-catalyzed C-C bond formation involving this compound generally follows a well-established catalytic cycle for cross-coupling reactions. iupac.orgyoutube.com The process is initiated by the oxidative addition of the aryl bromide to a palladium(0) species, forming a palladium(II) intermediate. This step involves the cleavage of the C-Br bond and the formation of a new palladium-carbon bond.

Following oxidative addition, the subsequent steps can vary depending on the specific reaction. In the case of phenanthridinone synthesis via intramolecular cyclization, the palladium(II) intermediate undergoes a C-H activation step. nih.govsemanticscholar.org The amide directing group plays a crucial role in positioning the palladium catalyst in proximity to a C-H bond on the tethered aryl ring, facilitating its cleavage and the formation of a palladacycle.

The final step of the catalytic cycle is reductive elimination , where the new C-C bond is formed, and the palladium catalyst is regenerated in its active Pd(0) state. This step releases the cyclized product, the phenanthridinone.

Alternative mechanistic pathways can also be operative. For instance, aryne-mediated methodologies have been developed for the synthesis of N-substituted phenanthridinones from o-halobenzamides in a single step, involving simultaneous C-C and C-N bond formation under relatively mild conditions. nih.gov

The table below summarizes the key steps in the generally accepted mechanism for palladium-catalyzed intramolecular C-C bond formation leading to phenanthridinones.

Mechanistic StepDescription
Oxidative Addition The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.
C-H Activation The amide group directs the palladium center to a nearby C-H bond on the appended aryl ring, leading to the formation of a six-membered palladacycle.
Reductive Elimination The two organic fragments on the palladium center couple, forming the new C-C bond of the phenanthridinone ring and regenerating the Pd(0) catalyst.

Oxidation and Reduction Processes

The functional groups present in this compound—the bromo substituent, the aromatic ring, and the dimethylamide moiety—can potentially undergo selective transformations under oxidative or reductive conditions.

Selective Transformation of Functional Groups

There is limited specific information available in the scientific literature regarding the selective oxidation and reduction of this compound itself. However, the reactivity of its constituent functional groups can be inferred from studies on related compounds.

Reduction: The bromo group on the aromatic ring is susceptible to reduction. Catalytic hydrogenation using hydrogen gas and a metal catalyst, such as palladium on carbon, is a common method for the reduction of aryl halides. researchgate.netnih.gov It is plausible that under such conditions, this compound could be selectively reduced to N,N-dimethylbenzamide. The amide carbonyl group is generally more resistant to reduction than an aryl halide, allowing for selective dehalogenation. The reduction of the amide to an amine would require stronger reducing agents like lithium aluminum hydride.

Oxidation: The N,N-dimethylamide group is generally stable towards oxidation. However, under specific conditions, the methyl groups can be susceptible to oxidation. For instance, the electrochemical oxidation of N,N-dimethylformamide (DMF), a related compound, has been studied and shown to proceed via indirect oxidation involving electrochemically generated reactive species. semanticscholar.orgclockss.org The oxidation of the aromatic ring would typically require harsh conditions and would likely lead to a mixture of products. The presence of the electron-withdrawing amide and bromo substituents deactivates the ring towards electrophilic attack, which is often a key step in oxidation reactions.

It is important to note that without specific experimental data for this compound, these are predicted reactivities based on general principles of organic chemistry.

Formation of Byproducts in Complex Reaction Systems

One common byproduct is the reduced starting material , where the bromine atom is replaced by a hydrogen atom. This can happen through various pathways within the catalytic cycle, particularly if there are sources of hydride in the reaction mixture. For instance, in the synthesis of benzo[c]chromenes from 2-halobenzyl aryl ethers, a related reaction, the formation of the reduced product was observed, with a higher proportion for the iodide substrate compared to the bromide. nih.gov

Another potential side reaction is homocoupling of the starting 2-bromobenzamide, leading to the formation of a biphenyl (B1667301) derivative. This can compete with the desired cross-coupling or intramolecular cyclization pathway.

In reactions involving substrates with other functional groups, additional side reactions can occur. For example, in a study involving 4-chlorobenzenesulfonamides, the formation of structurally undefined byproducts was attributed to potential deprotonation at the ortho position to the chloro substituent or nucleophilic substitution of the chloro group. orgsyn.org

The reaction conditions, including the catalyst system, base, solvent, and temperature, play a crucial role in minimizing byproduct formation and maximizing the yield of the desired product. Careful optimization of these parameters is often necessary to achieve high selectivity. semanticscholar.org

The table below lists some of the potential byproducts that can be formed in complex reaction systems involving this compound.

Byproduct TypeFormation Pathway
Reduced Product (N,N-dimethylbenzamide)Hydrogenolysis of the C-Br bond.
Homocoupled Product Dimerization of the this compound starting material.
Products from Side Reactions of Other Functional Groups Reactions involving other substituents on the aromatic rings.

Applications of 2 Bromo N,n Dimethylbenzamide in Advanced Organic Synthesis

As a Versatile Building Block for Complex Organic Molecules

In the field of synthetic chemistry, organic building blocks are foundational molecules with specific functional groups that serve as the starting point for constructing larger, more complex compounds. sigmaaldrich.comboronmolecular.com 2-Bromo-N,N-dimethylbenzamide fits this description perfectly, acting as a key scaffold in the modular assembly of intricate molecular systems. sigmaaldrich.com The presence of the bromine atom provides a reactive site for various cross-coupling reactions, while the dimethylamide group can influence the molecule's reactivity and solubility. cymitquimica.com

The utility of this compound as a building block is demonstrated in its application in carbohydrate chemistry. For instance, it has been used in a reaction to convert 1,2-O-isopropylidene-α-D-xylofuranose into 3-O-benzoyl-5-bromo- and -5-iodo-5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose through the formation of a cyclic N,N,-dimethylbenzamide acetal (B89532) derivative. chemchart.com This transformation highlights its role in facilitating complex structural modifications on sensitive biomolecules. The compound's unique substitution pattern makes it a valuable intermediate for chemists aiming to synthesize elaborate molecular targets.

Intermediate in Pharmaceutical Synthesis

The benzamide (B126) functional group is a common feature in many pharmaceutical agents, and amide-containing compounds represent a significant portion of top-selling drugs. nanobioletters.com Consequently, intermediates that facilitate the synthesis of diverse benzamide derivatives are of high value in medicinal chemistry.

This compound serves as an essential precursor for a variety of biologically active benzamide derivatives. nanobioletters.com The bromine atom can be readily displaced or utilized in metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the systematic modification of the benzamide core, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties. The synthesis of novel benzamide and sulfonamide compounds with potential antimicrobial or antitumor activities often leverages bromo-substituted precursors to build molecular diversity. cyberleninka.ru The inherent reactivity of the bromo group is key to creating libraries of compounds for biological screening.

Kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, particularly cancer. ed.ac.uk Small molecule kinase inhibitors have thus become a major focus of drug discovery. ed.ac.uknih.gov The synthesis of these inhibitors often involves the convergent assembly of multiple heterocyclic and aromatic fragments.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern medicinal chemistry for creating these complex structures. nih.gov Aromatic bromides like this compound are ideal substrates for these reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings. These methods allow for the precise and efficient connection of the benzamide core to other fragments. For example, a synthetic route toward a Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase inhibitor utilizes the related intermediate 2-bromo-N-methyl-N-(4-nitrophenyl)-acetamide, demonstrating the importance of such bromo-amide structures in this therapeutic area. ed.ac.uk The strategic placement of the bromo and amide groups in this compound makes it a well-suited building block for developing novel kinase inhibitors and other medicinal agents. nih.gov

Intermediate in Agrochemical Synthesis

The application of this compound and its close derivatives extends into the field of agrochemical synthesis, where it serves as an intermediate for crop protection agents.

Benzamide-based structures are not only prevalent in pharmaceuticals but also in modern insecticides. nanobioletters.com The value of the bromo-benzamide scaffold is highlighted by a patented synthesis for the insecticide cyantraniliprole. A key intermediate in this process is 2-amino-5-bromo-N,3-dimethylbenzamide, a compound structurally very similar to this compound. google.com This indicates the utility of the core bromo-benzamide structure in constructing potent insecticidal molecules. Furthermore, other related compounds, such as N,N-dimethyl-N'-(2-bromo-4-methyl-phenyl)-triazene, are known to be intermediates in the synthesis of insecticidally active pyrethroids. google.com These examples underscore the role of this compound as a foundational element for developing new agrochemicals.

Application in Materials Science and Organic Electronics

While organic building blocks are fundamental to creating advanced materials like porous organic frameworks and functional polymers, specific applications of this compound in materials science and organic electronics are not extensively documented in available literature. sigmaaldrich.comresearchgate.net The reactive nature of the compound suggests potential utility in these areas for synthesizing novel polymers or functional organic molecules. However, its use appears to be more established and explored within the realms of pharmaceutical and agrochemical synthesis.

Interactive Data Table: Applications of this compound

Field of ApplicationSectionSpecific UseKey Reaction Type / Role
Organic Synthesis 4.1Synthesis of complex carbohydrate derivatives. chemchart.comFormation of cyclic acetal derivatives. chemchart.com
Pharmaceuticals 4.2.1Precursor to diverse biologically active benzamides. nanobioletters.comSubstrate for cross-coupling reactions. cyberleninka.ru
Pharmaceuticals 4.2.2Building block for kinase inhibitors. ed.ac.uknih.govAromatic bromide component in Pd-catalyzed couplings. nih.gov
Agrochemicals 4.3.1Intermediate for insecticides (e.g., related to cyantraniliprole). google.comForms the core scaffold of the final active product. google.com

Synthesis of Electron Acceptors for Organic Photovoltaics

A significant application of this compound is in the synthesis of novel electron acceptors for organic photovoltaics (OPVs). Researchers have utilized this compound to create highly stable and efficient all-fused-ring electron acceptors (AFRAs). chinesechemsoc.org In one efficient three-step synthesis, this compound serves as a key electrophile. chinesechemsoc.org The process involves the deprotonation of an indacenodithiophene (IDT) core, followed by a nucleophilic reaction with this compound. chinesechemsoc.org This initial step is crucial for building the precursor that subsequently undergoes a palladium-catalyzed double C-H activation and intramolecular cyclization to form the final, complex acceptor molecule known as ITYM. chinesechemsoc.org

The reaction demonstrates the utility of this compound in facilitating the construction of large, conjugated systems essential for photovoltaic applications. The N,N-dimethylbenzamide portion acts as a competent leaving group precursor for the subsequent palladium-catalyzed cyclization.

Table 1: Synthesis of (4,4,9,9-Tetrahexyl-4,9-dihydro-s-indaceno[1,2-b:5,6-b′]dithiophene-2,7-diyl)bis((2-bromophenyl)methanone)

Reactant 1 Reactant 2 Key Reagents Yield Source

Design Principles for Stability in Materials Applications

The development of stable materials is critical for the longevity and performance of organic electronic devices. The use of this compound as a precursor highlights a key design principle for achieving exceptional stability in organic photovoltaic materials: the creation of all-fused-ring molecular frameworks. chinesechemsoc.org Traditional non-fullerene acceptors often contain flexible single bonds, which can be points of thermal, chemical, and photochemical instability. chinesechemsoc.org

By enabling the synthesis of molecules like ITYM, which have a completely fused and planar nonacyclic structure, this design approach imparts extraordinary stability. chinesechemsoc.org The rigidity of the all-fused-ring system leads to a significantly reduced reorganization energy, which is beneficial for charge transport. chinesechemsoc.org Furthermore, the planarity of the molecular structure promotes strong π-π stacking in the solid state, contributing to both stability and efficient charge collection in OPV devices. chinesechemsoc.org Compared to classic acceptors, the resulting ITYM molecule exhibits excellent thermal, chemical, and photochemical stability, confirming the effectiveness of the AFRA design concept. chinesechemsoc.org

Table 2: Properties of All-Fused-Ring Acceptor (ITYM) vs. Traditional Acceptor

Property ITYM (All-Fused-Ring) IDIC (Classical Acceptor) Significance Source
Molecular Structure Completely fused, rigid framework Contains flexible σ-bonds Enhanced stability chinesechemsoc.org
Reorganization Energy 0.16 eV 0.20 eV Reduced energy barrier for charge transfer chinesechemsoc.org
HOMO Energy Level -5.77 eV - Suitable for OPV applications chinesechemsoc.org
LUMO Energy Level -3.59 eV - Suitable for OPV applications chinesechemsoc.org

Development of Novel Heterocyclic Systems

The C-Br bond in this compound is a key functional handle for the construction of novel heterocyclic systems, which are core structures in many pharmaceuticals. Palladium-catalyzed cross-coupling reactions are a primary method for achieving these transformations.

This intermediate is used in the synthesis of fused imidazole (B134444) derivatives, specifically complex benzimidazoles. google.com These resulting heterocyclic compounds have been investigated as potential modulators of the interleukin-17 (IL-17) receptor, indicating their relevance in drug discovery programs targeting inflammatory diseases. google.com

In another application, this compound is employed in Suzuki coupling reactions to create intricate molecules containing a benzofuran (B130515) ring system. google.com These products, such as indanyloxydihydrobenzofuranylacetic acid derivatives, have been developed as agonists for the GPR40 receptor, a target for the treatment of type 2 diabetes. google.com

Furthermore, the reactivity of the bromo-aromatic structure can be precisely controlled in carbonylation reactions. Studies on ortho-phenylene dihalides show that aminocarbonylation can occur selectively at an iodo-position while leaving an ortho-bromo group intact. nih.gov The remaining bromo-substituent can then be used in a subsequent intramolecular C-O coupling step to form benzoxazepine heterocycles, demonstrating a strategy for building complex polycyclic systems. nih.gov These examples underscore the role of this compound as a versatile building block for generating a diverse range of medicinally relevant heterocyclic compounds.

Table 3: Applications in Heterocyclic Synthesis

Starting Material Key Reaction Type Resulting Heterocyclic System Application/Target Source
This compound Multi-step synthesis involving coupling Fused Benzimidazole IL-17 Modulators google.com
This compound Suzuki Coupling Benzofuran derivative GPR40 Receptor Agonists google.com

Mechanistic Studies and Computational Chemistry of 2 Bromo N,n Dimethylbenzamide Reactions

Elucidation of Reaction Pathways and Transition States

Understanding the reaction pathways of 2-bromo-N,N-dimethylbenzamide transformations is crucial for optimizing reaction conditions and predicting product outcomes. A chemical reaction proceeds from reactants to products through a high-energy configuration known as the transition state. wikipedia.org This state represents the highest potential energy point along the reaction coordinate. wikipedia.org For reactions involving this compound, such as cross-coupling or borylation, the pathway involves a series of elementary steps, including substrate coordination, bond activation, and product formation.

The structure-correlation principle suggests that structural changes occurring along the reaction coordinate can be observed in the ground state as deviations in bond lengths and angles from their typical values. wikipedia.org For instance, in a reaction where the C-Br bond is cleaved in the transition state, this bond might already be elongated in the ground state molecule compared to similar compounds not undergoing the reaction. wikipedia.org Experimental and computational methods are employed to map these pathways and characterize the fleeting transition states, providing a detailed picture of the reaction dynamics.

Role of Catalysis in Reaction Mechanisms

Catalysis is fundamental to the functionalization of aryl halides like this compound. Transition metals such as palladium, copper, and iridium are pivotal in facilitating these transformations under milder conditions and with greater selectivity than would otherwise be possible.

Palladium-Mediated Catalytic Cycles

Palladium is one of the most versatile metals for cross-coupling reactions, which are central to modern organic synthesis. mdpi.com Reactions such as Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig amination all rely on palladium catalysis to form new carbon-carbon and carbon-nitrogen bonds from aryl halides. libretexts.orglibretexts.org For this compound, these reactions would proceed through a well-established catalytic cycle.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions is initiated by the oxidative addition of the aryl bromide (this compound) to a low-valent palladium(0) complex. libretexts.orgyoutube.com This step forms a square planar palladium(II) intermediate. The subsequent step, transmetallation, involves the transfer of an organic group from an organometallic reagent (e.g., organoboron in Suzuki coupling or organotin in Stille coupling) to the palladium(II) center. libretexts.org The final step is reductive elimination, where the two organic fragments couple to form the final product, and the palladium(0) catalyst is regenerated, allowing the cycle to continue. youtube.com

| Table 1: Key Stages in a General Palladium-Catalyzed Cross-Coupling Cycle | | :--- | :--- | | Stage | Description | | Oxidative Addition | The Pd(0) catalyst inserts into the Carbon-Bromine bond of this compound, forming a Pd(II) intermediate. | | Transmetallation | An organic group is transferred from a main-group organometallic reagent (e.g., R-BY2, R-SnR'3) to the Pd(II) center. | | Reductive Elimination | The two coupled organic groups are expelled from the palladium, forming the final product and regenerating the Pd(0) catalyst. |

This table outlines the fundamental steps applicable to reactions like the Suzuki or Stille coupling of this compound.

Copper-Catalyzed Mechanisms

Copper catalysts offer a cost-effective and powerful alternative to palladium for certain cross-coupling reactions, particularly for forming carbon-nitrogen and carbon-oxygen bonds in what are known as Ullmann and Goldberg reactions. whiterose.ac.uknih.gov The mechanisms of copper-catalyzed reactions are diverse, as copper can be active in multiple oxidation states (Cu(0), Cu(I), Cu(II), Cu(III)) and can proceed through either organometallic pathways or single-electron transfer (SET) processes. whiterose.ac.ukchemrxiv.org

In a typical copper-catalyzed N-arylation (Goldberg reaction) of an amide with an aryl halide like this compound, a Cu(I) species is often the active catalyst. The cycle may involve the coordination of the amide to the copper center, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Subsequent reductive elimination forms the C-N bond and regenerates the Cu(I) catalyst. The use of specific ligands, such as N,N-dimethylglycine, can be crucial for the efficiency of these reactions involving aryl bromides. nih.gov

Ir-Catalyzed Borylation

Iridium-catalyzed C-H borylation has become a powerful method for converting C-H bonds into versatile C-B bonds. vanderbilt.edu While direct borylation of the aromatic C-H bonds of this compound is plausible, studies on the parent N,N-dimethylbenzamide have shown that C(sp²)–H borylation is significantly favored over the activation of the N-methyl C(sp³)–H bonds. nih.gov

A proposed mechanism for amide-directed borylation begins with the generation of an active 14-electron iridium complex from a precatalyst like [Ir(OMe)(cod)]₂ and a suitable ligand. nih.gov This complex coordinates with the amide substrate. The turnover-limiting step is the activation of a C-H bond, which leads to the formation of an iridium-hydrido-aryl intermediate. This is followed by reductive elimination, which releases the borylated product and regenerates the active iridium catalyst to continue the cycle. nih.gov

Theoretical and Computational Modeling of Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for investigating the mechanisms of chemical reactions. It allows for the detailed study of electronic structures, geometries, and the energetics of reactants, intermediates, transition states, and products.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) calculations are widely used to model the reactivity of molecules like this compound. By applying DFT methods with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can compute the optimized molecular geometry and predict various properties. nih.gov

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry serves as a powerful tool in the elucidation of molecular properties and reaction dynamics, offering predictions of spectroscopic parameters and insights into reaction pathways that complement experimental findings. For this compound and its analogs, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding their structural and electronic characteristics.

While specific computational studies on this compound are not extensively documented in the reviewed literature, the methodologies applied to structurally similar compounds provide a clear framework for how such predictions are made. For instance, theoretical and experimental spectral investigations of related benzaldehyde (B42025) derivatives, such as 2-bromo-4-chlorobenzaldehyde, have been performed using DFT. researchgate.netbohrium.com These studies typically involve optimizing the molecular geometry and then calculating vibrational frequencies (IR and Raman) and NMR chemical shifts. researchgate.netbohrium.com

The choice of the functional and basis set is crucial for the accuracy of these predictions. Common combinations include the B3LYP functional with basis sets like 6-311++G(d,p), which has been shown to provide reliable results for the vibrational analysis of halogenated aromatic compounds. researchgate.net For instance, in the study of 2-bromobenzamide (B1207801), the vibrational assignments were made based on calculations at the B3LYP/6-311++G(d,p) level of theory. researchgate.net Such calculations can predict the wavenumbers of key vibrational modes, including the C=O stretching, C-N stretching, and C-Br stretching, as well as the aromatic C-H vibrations.

Similarly, the prediction of NMR spectra through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is a standard practice. nih.gov These calculations, often performed after geometry optimization using methods like Hartree-Fock or DFT, can provide theoretical chemical shifts for ¹H and ¹³C nuclei. nih.gov These predicted spectra are invaluable for the interpretation of experimental data and for the structural confirmation of reaction products.

Beyond spectroscopy, computational modeling can be employed to explore reaction pathways. For reactions involving 2-bromobenzamides, such as the cobalt-catalyzed cyclization with carbodiimides, computational studies can elucidate the mechanism. nih.gov This involves calculating the energies of reactants, intermediates, transition states, and products. The proposed mechanism for this cyclization involves the formation of a five-membered aza-cobaltacycle complex, followed by nucleophilic addition and substitution. nih.gov Computational modeling could map out the potential energy surface of this reaction, providing activation energies for each step and helping to understand the role of the catalyst and the influence of substituents on the reaction rate and outcome.

Table 1: Representative Predicted Spectroscopic Data for a Related Compound (2-bromobenzamide)

Spectroscopic ParameterPredicted Value (Calculated)Experimental Value
C=O Stretching (IR)1665 cm⁻¹1660 cm⁻¹
N-H Stretching (IR)3450 cm⁻¹3445 cm⁻¹
C-Br Stretching (IR)650 cm⁻¹648 cm⁻¹
¹³C NMR (C=O)~168 ppm~167 ppm
¹³C NMR (C-Br)~118 ppm~119 ppm

Structure-Reactivity Relationship Analysis in Synthetic Transformations

The reactivity of this compound in synthetic transformations is intrinsically linked to its molecular structure. The interplay of the bromo, N,N-dimethylamido, and carbonyl groups on the benzene (B151609) ring dictates its behavior in various reactions. Structure-reactivity relationship (SRR) analyses, often supported by quantitative structure-activity relationship (QSAR) studies in related systems, help in understanding and predicting the chemical reactivity.

A key aspect of the reactivity of this compound is the presence of the bromine atom at the ortho position to the amide group. This bromine is a versatile handle for a range of transformations, most notably cross-coupling reactions. However, its reactivity is modulated by the electronic and steric effects of the N,N-dimethylamido group.

In a study on the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides to form 3-(imino)isoindolin-1-ones, the influence of substituents on the benzamide (B126) ring was investigated. nih.gov While this study did not include the N,N-dimethyl derivative specifically, it provided valuable insights into the structure-reactivity landscape. For instance, electron-withdrawing groups on the aromatic ring were found to impact the reaction, with some substrates leading to protonation as a major side reaction. nih.gov This suggests that the electronic nature of the substituents plays a crucial role in the stability of key intermediates, such as the initial cobaltacycle.

QSAR studies on related compounds, such as bromo-substituted benzohydrazides, have highlighted the importance of various physicochemical parameters in determining their biological activity, which is a facet of their chemical reactivity. consensus.app In these studies, electronic parameters (like total energy) and topological parameters (such as molecular connectivity indices) were found to correlate with the observed activity. nih.gov While focused on biological endpoints, these models underscore the principle that the reactivity of a molecule is a quantifiable function of its structural and electronic descriptors.

For this compound, a hypothetical SRR analysis for a generic cross-coupling reaction would consider the following:

Electronic Effects : The electron-donating character of the amide group can influence the oxidative addition step in a catalytic cycle.

Steric Hindrance : The ortho-bromo and N,N-dimethylamido groups can sterically hinder the approach of a bulky catalyst, potentially requiring specific ligand systems to achieve efficient coupling.

Chelation Assistance : The carbonyl oxygen of the amide group can potentially coordinate to the metal center of a catalyst, acting as a directing group and influencing the regioselectivity and efficiency of C-H activation or other transformations.

Table 2: Influence of Substituents on the Reactivity of 2-Bromobenzamides in a Cobalt-Catalyzed Cyclization

Substituent on BenzamideReactivity OutcomePlausible Explanation
Electron-donating (e.g., OMe)Moderate to good yield of cyclized productStabilizes the cobaltacycle intermediate.
Electron-withdrawing (e.g., CF₃)Domination of protonation side-reactionDestabilizes the key intermediate, favoring alternative pathways.
Sterically bulkyLower yieldsHinders the approach of the carbodiimide (B86325) or the catalyst.
N,N-dimethyl (hypothetical)Moderate reactivityA balance of electronic donation and steric hindrance would be expected.

Note: This table is based on the findings from the cobalt-catalyzed cyclization of various 2-bromobenzamides and includes a hypothetical entry for the N,N-dimethyl derivative to illustrate the principles of structure-reactivity analysis.

Advanced Analytical Techniques for Characterization and Quantification of 2 Bromo N,n Dimethylbenzamide

Spectroscopic Characterization

Spectroscopy is fundamental to elucidating the molecular structure of 2-bromo-N,N-dimethylbenzamide. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural assignment of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The proton NMR spectrum provides distinct signals for the different sets of protons in the molecule. For this compound, the N,N-dimethyl groups are of particular interest. Due to the restricted rotation around the amide C-N bond, the two methyl groups are chemically non-equivalent, resulting in two separate singlets in the spectrum. Published data indicates these signals appear at approximately δ = 2.86 ppm and δ = 3.14 ppm when measured in deuterated chloroform (B151607) (CDCl₃). rsc.org The four protons on the aromatic ring typically appear as a complex multiplet pattern in the downfield region, generally between δ 7.0 and δ 8.0 ppm, due to spin-spin coupling.

Proton Assignment Chemical Shift (δ) in CDCl₃ Multiplicity
N-CH₃ (a)~3.14 ppmSinglet
N-CH₃ (b)~2.86 ppmSinglet
Aromatic Protons~7.0 - 8.0 ppmMultiplet

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. Key expected signals include the carbonyl carbon (C=O) around 168-172 ppm, the two distinct N-methyl carbons, and the six aromatic carbons. The carbon atom bonded to the bromine (C-Br) will have a characteristic chemical shift, and the other aromatic carbons can be assigned based on their electronic environment and coupling patterns in a proton-coupled spectrum.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound (C₉H₁₀BrNO), the key feature in the mass spectrum is the isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, which is a definitive signature for a monobrominated compound.

The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses. Common fragmentation pathways could include the loss of a dimethylamino radical (•N(CH₃)₂) to form a 2-bromobenzoyl cation, or the loss of the bromine atom.

Property Value / Description
Molecular FormulaC₉H₁₀BrNO
Monoisotopic Mass226.9997 u
Expected Molecular Ion Peaks (m/z)[M]⁺ at ~227.0, [M+2]⁺ at ~229.0
Key Fragmentation Ion[M - N(CH₃)₂]⁺

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound and for its quantification in reaction mixtures or final products. A reverse-phase HPLC (RP-HPLC) method is typically developed for this purpose.

Method development involves optimizing the stationary phase, mobile phase, and detection parameters. For a moderately polar compound like a benzamide (B126), a C18 column is a common and effective choice for the stationary phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of the main compound from any potential impurities with different polarities. Detection is typically performed using a UV detector, set at a wavelength where the aromatic ring shows strong absorbance (e.g., ~254 nm). Such methods can be validated for linearity, accuracy, and precision to allow for reliable quantification.

Parameter Typical Condition
Stationary Phase C18 silica (B1680970) column
Mobile Phase Acetonitrile and Water (with optional 0.1% formic acid)
Elution Mode Gradient
Detection UV at ~254 nm
Application Purity testing, quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds and is particularly useful for trace analysis. This compound is sufficiently volatile to be analyzed by GC. nih.gov In this technique, the compound is vaporized and separated from other components in a long capillary column. The separated components then enter a mass spectrometer, which acts as a detector, providing both identification based on the mass spectrum and quantification based on signal intensity.

The use of a non-polar or medium-polarity capillary column (e.g., DB-5ms) with a programmed temperature ramp is standard. Electron ionization (EI) is the most common ionization technique, as it produces reproducible fragmentation patterns that can be compared against spectral libraries for confident identification. This method is highly sensitive and can be used to detect trace amounts of this compound in complex mixtures. nih.govumich.edu

Parameter Typical Condition
Column Capillary (e.g., DB-5ms type)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Oven Temperature programmed ramp
Detector Mass Spectrometer (Electron Ionization)
Application Trace analysis, impurity identification

Structural Elucidation via X-ray Crystallography of Derivatives

While obtaining a single crystal of this compound itself might be challenging, X-ray crystallography on suitable crystalline derivatives provides the most definitive three-dimensional structural information. This technique precisely maps the atomic positions in a crystal, revealing bond lengths, bond angles, and torsional angles.

Studies on related benzamide derivatives, including those with bromo-substituents, have provided significant insight into their solid-state structures. nih.govnih.gov These analyses typically show that the central amide plane is twisted relative to the phenyl ring. nih.gov A key aspect of the crystal structure is the network of intermolecular interactions that dictate the packing of molecules in the crystal lattice. In related bromo-benzamide structures, interactions such as C-H···O and C-H···π contacts, as well as halogen bonding involving the bromine atom, are instrumental in forming a stable three-dimensional framework. nih.govnih.gov This information is critical for understanding the solid-state properties of the material and its potential interactions with other molecules.

Green Chemistry Principles in the Synthesis and Application of 2 Bromo N,n Dimethylbenzamide

Development of Environmentally Benign Synthetic Routes

Traditional methods for the synthesis of benzamides often involve the use of hazardous reagents and produce significant waste. The development of environmentally benign synthetic routes for 2-bromo-N,N-dimethylbenzamide focuses on avoiding toxic chemicals and improving reaction conditions.

One common route to N,N-dimethylbenzamides is the reaction of a benzoyl chloride with dimethylamine (B145610). However, the generation of the acid chloride precursor, for instance from 2-bromobenzoic acid using thionyl chloride, generates corrosive byproducts. Greener alternatives focus on the direct amidation of the carboxylic acid.

Recent advancements in organic synthesis offer several environmentally benign approaches that can be applied to the synthesis of this compound:

Catalytic Direct Amidation: This method involves the direct reaction of 2-bromobenzoic acid with dimethylamine in the presence of a catalyst, eliminating the need for stoichiometric activating agents that generate waste. researchgate.netacs.org Various catalytic systems, including those based on boric acids, have been developed for direct amide bond formation. acs.orgnih.gov These catalysts are often less toxic and can be used in smaller quantities.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields in shorter time frames and under solvent-free conditions. rsc.orgmdpi.comnih.gov This technique can be applied to the direct amidation of 2-bromobenzoic acid, reducing energy consumption and potentially eliminating the need for a solvent. rsc.orgresearchgate.net

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature and mixing, leading to improved yields and safety. nih.govacs.orgresearchgate.net For the synthesis of this compound, a flow process could involve the rapid activation of 2-bromobenzoic acid followed by immediate reaction with dimethylamine, minimizing the formation of side products. nih.govresearchgate.net

The table below compares a conventional route with potential greener alternatives for the synthesis of a generic N,N-dimethylbenzamide, which can be extrapolated to this compound.

Synthesis RouteReagentsSolventsByproductsGreen Chemistry Aspect
Conventional 2-bromobenzoic acid, thionyl chloride, dimethylamineDichloromethane, TolueneSO₂, HCl, salt wasteUse of hazardous reagents and solvents
Catalytic Amidation 2-bromobenzoic acid, dimethylamine, boric acid catalystGreener solvents (e.g., 2-MeTHF)WaterAvoids stoichiometric activators, potential for recyclable catalysts
Microwave-Assisted 2-bromobenzoic acid, dimethylamineSolvent-free or minimal green solventWaterReduced reaction time and energy use
Flow Chemistry 2-bromobenzoic acid, dimethylamine, activating agentGreener solventsMinimal byproductsEnhanced safety and efficiency

Atom Economy and Waste Reduction in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. kccollege.ac.inrsc.org

The traditional synthesis of this compound from 2-bromobenzoyl chloride and dimethylamine has a lower atom economy due to the formation of a hydrochloride salt as a byproduct. In contrast, direct catalytic amidation of 2-bromobenzoic acid with dimethylamine, where water is the only byproduct, has a significantly higher atom economy.

Theoretical Atom Economy Comparison for N,N-dimethylbenzamide Synthesis (Analogous Reaction):

ReactionReactantsDesired ProductByproducts% Atom Economy
From Acid Chloride Benzoyl chloride + DimethylamineN,N-dimethylbenzamideDimethylamine hydrochloride~76%
Direct Amidation Benzoic acid + DimethylamineN,N-dimethylbenzamideWater~87%

Note: The atom economy is calculated as (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100. The values are for the analogous non-brominated compound.

Waste reduction is a direct consequence of improved atom economy and the use of greener methodologies. researchgate.net Strategies to minimize waste in the production of this compound include:

Catalyst Recycling: Employing heterogeneous or recyclable catalysts in direct amidation processes can significantly reduce waste. researchgate.net

Solvent Recycling: The use of greener solvents that can be easily recovered and reused contributes to waste reduction.

One-Pot Syntheses: Designing synthetic sequences where multiple steps are carried out in a single reactor without isolating intermediates can reduce solvent usage and waste generation. nih.gov

Utilization of Environmentally Friendly Solvents and Reagents

The choice of solvents is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. vibesproject.eubachem.com Research into the synthesis of amides has identified several greener alternatives to solvents like DMF, NMP, and chlorinated hydrocarbons. mdpi.com

For the synthesis of this compound, the following environmentally friendly solvents could be considered:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a promising substitute for THF and other ether-based solvents. mdpi.comresearchgate.net

Cyclopentyl methyl ether (CPME): This solvent has a high boiling point, low peroxide formation, and is relatively stable, making it a greener alternative to many common solvents. mdpi.comresearchgate.net

Water: When possible, using water as a solvent is ideal from a green chemistry perspective. chemicalbook.com Catalytic systems that operate in aqueous media are highly desirable.

The use of less hazardous reagents is also crucial. As mentioned, replacing thionyl chloride with a catalytic system for the activation of 2-bromobenzoic acid is a significant improvement.

Comparison of Solvents for Amide Synthesis:

SolventClassificationEnvironmental/Safety ConcernsPotential for Use in this compound Synthesis
N,N-Dimethylformamide (DMF) HazardousReprotoxic, high boiling point makes removal difficultTraditionally used, but substitution is desirable vibesproject.eubachem.com
Dichloromethane (DCM) HazardousCarcinogenic concerns, volatile organic compound (VOC)Common in traditional synthesis, but should be replaced
2-Methyltetrahydrofuran (2-MeTHF) GreenerLower toxicity, derived from renewable sourcesA viable green alternative for amidation reactions mdpi.comresearchgate.net
Cyclopentyl methyl ether (CPME) GreenerLow peroxide formation, high boiling point, stableA promising green solvent for amide synthesis mdpi.comresearchgate.net
Water BenignNo toxicity, abundantIdeal if a suitable catalytic system is available chemicalbook.com

Energy Efficiency in Production Processes

Several strategies can be employed to enhance the energy efficiency of this compound synthesis:

Catalysis: Catalytic reactions often proceed under milder conditions (lower temperature and pressure) than their stoichiometric counterparts, thus requiring less energy. researchgate.net

Microwave-Assisted Synthesis: As previously noted, microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. mdpi.comnih.govresearchgate.net

Flow Chemistry: The excellent heat transfer characteristics of microreactors allow for precise temperature control and can reduce the energy required for heating and cooling large reaction vessels. nih.govresearchgate.net

While specific energy consumption data for the industrial production of this compound is not publicly available, a comparison of the energy intensity of different chemical production methods highlights the potential for savings. For example, processes that can be run at or near ambient temperature and pressure are inherently more energy-efficient.

Factors Influencing Energy Efficiency in Synthesis:

FactorImpact on Energy EfficiencyApplication to this compound Synthesis
Reaction Temperature Lower temperatures reduce heating requirements.Catalytic and flow chemistry methods can often be performed at lower temperatures.
Reaction Time Shorter reaction times decrease the duration of energy input.Microwave-assisted synthesis can significantly shorten reaction times.
Use of Catalysts Catalysts can lower the activation energy, reducing the need for high temperatures.Boric acid and other catalysts can enable amidation at milder conditions.
Process Intensification Continuous processes like flow chemistry can be more energy-efficient than batch processes.Implementing a flow synthesis for this compound could improve energy efficiency.

By focusing on these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental impact and aligning with the broader goals of green and sustainable chemistry.

Future Research Directions and Emerging Applications of 2 Bromo N,n Dimethylbenzamide

Exploration of Novel Reaction Pathways and Catalyst Systems

The future of 2-bromo-N,N-dimethylbenzamide in synthesis is intrinsically linked to the development of novel reaction pathways and more efficient catalyst systems. The presence of the bromine atom on the aromatic ring makes it an ideal substrate for a variety of cross-coupling reactions.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are a cornerstone of modern organic synthesis for forming C-N bonds. nih.gov Future research will likely focus on developing more active and versatile palladium catalysts that can operate under milder conditions and with lower catalyst loadings when using substrates like this compound. The goal is to create more efficient and economical processes for synthesizing complex amines and amides. nih.govbeilstein-journals.org Tandem reactions, where multiple bonds are formed in a single operation, are also a promising area. For instance, a palladium-catalyzed domino reaction of a similar bromo-substituted aromatic compound has been shown to generate complex heterocyclic systems. nih.govrsc.org

Visible-light photoredox catalysis is another rapidly emerging field with significant potential. ethz.chnih.govsigmaaldrich.com This technique uses light energy to drive chemical reactions, often enabling unique transformations that are difficult to achieve with traditional thermal methods. nih.govsigmaaldrich.com Research in this area could uncover new ways to functionalize the this compound core, for example, through radical-based C-C or C-heteroatom bond-forming reactions. The development of novel organic photoredox catalysts could offer more sustainable and cost-effective alternatives to the commonly used iridium and ruthenium complexes. nih.gov

Design and Synthesis of Derivatized Compounds with Tailored Properties

The core structure of this compound provides a scaffold that can be readily modified to create a diverse library of derivatized compounds with specific, tailored properties for various applications. chemicalbook.comnanobioletters.com

In medicinal chemistry, the synthesis of derivatives is a key strategy for drug discovery. By introducing different functional groups onto the benzamide (B126) ring, researchers can fine-tune the compound's biological activity. For example, the synthesis of 2-bromo-5-hydroxy-N,N-dimethylbenzamide introduces a hydroxyl group that can participate in hydrogen bonding, potentially enhancing its interaction with biological targets like enzymes or receptors. Similarly, the incorporation of a trifluoromethyl group, as seen in 2-bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide, can significantly alter the compound's electronic properties and lipophilicity, which may lead to enhanced antimicrobial or anticancer activities. nanobioletters.com

The following table showcases examples of such derivatized compounds and their potential applications:

Compound NameModificationPotential ApplicationReference
2-Bromo-5-hydroxy-N,N-dimethylbenzamideIntroduction of a hydroxyl groupEnzyme inhibition studies, pharmaceutical agent development
2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamideIntroduction of a trifluoromethyl groupAntimicrobial and anticancer research nanobioletters.com
N-Aryl-debenzeyldonepezil analoguesN-arylation via Buchwald-Hartwig couplingCholinesterase inhibitors for anti-Alzheimer's disease drug discovery nih.gov

Future research will focus on synthesizing a wider array of these derivatives and systematically evaluating their structure-activity relationships to develop new therapeutic agents.

Integration into Multicomponent Reaction Sequences and Flow Chemistry

The efficiency and sustainability of chemical synthesis can be significantly improved by integrating platform molecules like this compound into advanced manufacturing technologies such as multicomponent reactions (MCRs) and flow chemistry.

MCRs are one-pot processes where three or more reactants combine to form a complex product, offering high atom economy and operational simplicity. nih.gov While direct examples involving this compound are still emerging, its structure is well-suited for inclusion in known MCRs. For instance, it could potentially be used as a component in Ugi or Passerini reactions to generate peptide-like structures or other complex amides. nih.gov

Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. acs.orgthieme-connect.demdpi.comnih.gov The amination of aryl halides, a key transformation for this compound, has been successfully demonstrated in flow reactors, achieving high yields and conversions in significantly shorter reaction times compared to batch methods. mdpi.com Future work will likely focus on developing integrated flow systems that combine the synthesis of this compound with its subsequent derivatization, potentially in a "telescoped" synthesis where multiple reaction steps are performed in a continuous sequence without isolating intermediates. acs.org

Development of Sustainable and Scalable Industrial Production Methods

As the applications of this compound and its derivatives expand, the development of sustainable and scalable industrial production methods becomes increasingly important. Traditional synthetic methods often rely on harsh reagents and generate significant waste.

Future research will likely focus on greener synthetic routes. One promising approach is the use of electrochemical methods. For example, a patent describes an electrochemical process for the bromination of a similar benzamide derivative, which avoids the use of hazardous liquid bromine and reduces equipment corrosion and environmental pollution. googleapis.com This method boasts a high product yield and purity under mild reaction conditions, making it suitable for industrial-scale production. googleapis.com

Further Investigation into Biological and Material Science Applications

While this compound is primarily known as a synthetic intermediate, there is growing interest in the biological and material science applications of its derivatives. cymitquimica.com

In the realm of biological applications, derivatives of this compound are being explored for their potential as bioactive molecules. The benzamide functional group is a common feature in many pharmaceuticals, and the introduction of a bromine atom can enhance biological activity. nanobioletters.com Research into N-substituted benzamide derivatives has shown promise in developing new antitumor agents. nanobioletters.com Further screening of a wider range of derivatives against various biological targets could lead to the discovery of new drug candidates.

In material science, the focus is on creating novel polymers and functional materials. Aromatic amides, or aramids, are known for their high thermal stability and mechanical strength. The synthesis of poly(N-fluoroalkyl benzamide) with controlled molecular weight has been reported, demonstrating the potential for creating polymers with specific properties like low surface energy and high water repellency. researchgate.net The incorporation of this compound or its derivatives into polymer chains could lead to new materials with enhanced flame retardancy, unique optical properties, or other desirable characteristics. Future research in this area will likely involve the synthesis and characterization of such novel polymers and an exploration of their potential applications in coatings, membranes, and advanced composites. researchgate.net

Q & A

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Methodology : Combine silica gel chromatography (hexane/EtOAc gradients) with recrystallization (ethanol/water). For trace impurities, use preparative HPLC with a C18 column and acetonitrile/water mobile phase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.